Saccharin-13C6
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Overview
Description
Saccharin-13C6 is a labeled non-nutritive sweetener, chemically known as o-Benzosulfimide-13C6. It is a derivative of saccharin, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to study metabolic pathways and chemical reactions involving saccharin .
Mechanism of Action
Target of Action
Saccharin-13C6, a labeled non-nutritive sweetener , primarily targets Carbonic Anhydrase 3 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.
Mode of Action
This compound acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, this compound can interfere with the rapid conversion of carbon dioxide to bicarbonate and protons, potentially influencing various physiological processes that depend on this reaction.
Pharmacokinetics
Like its non-labeled counterpart, this compound is expected to be stable and non-caloric .
Result of Action
Studies suggest that saccharin may have bacteriostatic properties and could influence intestinal inflammation .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the activity of Carbonic Anhydrase 3 and, therefore, the efficacy of this compound. More research is needed to fully understand these influences .
Biochemical Analysis
Biochemical Properties
Saccharin-13C6, like its parent compound saccharin, interacts with various biomolecules in the body. It is known to be a ligand for sweet taste receptors (STRs) expressed in the intestine
Cellular Effects
This compound’s effects on cells are not fully understood. Studies on saccharin have shown that it can influence cell function. For instance, saccharin has been found to negatively impact the growth of yeast, suggesting that it could not be used in industrial processes wishing to use yeast to make ethanol . Moreover, saccharin has been linked with glucose intolerance, potentially due to alterations in gut microbiota .
Molecular Mechanism
Saccharin and its derivatives have been shown to act as catalysts for a wide variety of organic transformations
Temporal Effects in Laboratory Settings
Saccharin and its salts, including this compound, are stable in solid form. In solution, they exhibit high hydrolytic, thermal, and photo stability . Saccharin is decomposed when heated to 380 °C . More specific studies on the temporal effects of this compound in laboratory settings are needed.
Dosage Effects in Animal Models
Studies on the effects of saccharin dosage in animal models have shown mixed results. High-dose saccharin supplementation did not induce gut microbiota changes or glucose intolerance in healthy humans and mice . Other studies have shown that artificial sweeteners, including saccharin, can cause glucose intolerance by affecting the gut microbiota .
Metabolic Pathways
Saccharin is known to be metabolized by the body, and its metabolism has been linked to changes in gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Saccharin-13C6 involves the isotopic labeling of saccharin. The process typically starts with the synthesis of saccharin, followed by the introduction of carbon-13 isotopes. One common method is to use labeled precursors in the synthesis of saccharin. For instance, toluene derivatives labeled with carbon-13 can be used as starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques to ensure the incorporation of carbon-13 isotopes at specific positions in the saccharin molecule. The production is carried out under controlled conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Saccharin-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the saccharin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted saccharin compounds .
Scientific Research Applications
Saccharin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolism of saccharin in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of saccharin.
Industry: Employed in the development of new sweeteners and food additives
Comparison with Similar Compounds
Similar Compounds
Sodium Saccharin: A commonly used non-nutritive sweetener with similar properties but without isotopic labeling.
Calcium Saccharin: Another variant of saccharin used in food and pharmaceutical industries.
Aspartame: A different non-nutritive sweetener with a distinct chemical structure and metabolic pathway
Uniqueness
Saccharin-13C6 is unique due to its isotopic labeling, which allows for detailed studies of its metabolic and chemical behavior. This makes it a valuable tool in research, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.